tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate
Description
tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a biphenyl core substituted with bromo (Br) and methyl (Me) groups at the 3' and 2' positions, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic pathways, particularly in pharmaceutical intermediates and agrochemicals .
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed for constructing biaryl systems. For example, demonstrates the synthesis of structurally analogous tert-butyl carbamates using arylboronic acids, Pd catalysts, and optimized reaction conditions (e.g., 1,4-dioxane/water solvent systems), achieving yields exceeding 95% . Purification typically involves flash chromatography or recrystallization, with structural confirmation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and mass spectrometry .
Properties
IUPAC Name |
tert-butyl N-[[4-(3-bromo-2-methylphenyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-13-16(6-5-7-17(13)20)15-10-8-14(9-11-15)12-21-18(22)23-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSDWVQBQHJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Biphenyl Core
The biphenyl scaffold is constructed via Pd-catalyzed Suzuki-Miyaura coupling between a boronic acid and an aryl halide. For the target compound, the coupling partners are:
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3-Bromo-2-methylphenylboronic acid (boronic acid component).
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4-(Bromomethyl)bromobenzene (aryl halide component).
Reaction Conditions
Mechanistic Insights
The Pd catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. The bromomethyl group on the benzene ring remains intact for subsequent functionalization.
Functionalization of the Bromomethyl Group
The intermediate 4-(bromomethyl)-3'-bromo-2'-methyl-1,1'-biphenyl undergoes nucleophilic substitution to introduce the carbamate group.
Azide Formation and Reduction
Carbamate Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Alternative Pathway: Direct Amination and Protection
Ullmann-Type Coupling
For substrates resistant to Suzuki coupling, Ullmann coupling between 3-bromo-2-methylaniline and 4-(bromomethyl)iodobenzene is employed:
Boc Protection of the Amine
The resultant amine is protected as described in Section 1.2.2.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Suzuki + Substitution | High regioselectivity; scalable | Requires handling of azides | 68–82% |
| Ullmann + Protection | Tolerates electron-deficient substrates | Lower yields; copper residue removal | 50–60% |
Critical Observations
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The Suzuki-based route is preferred for large-scale synthesis due to superior yields and reproducibility.
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Ullmann coupling is reserved for substrates with steric hindrance.
Reaction Optimization Strategies
Solvent Effects
Catalytic Systems
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Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions involving sterically hindered boronic acids.
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Copper-free conditions minimize side reactions in azide reductions.
Challenges and Solutions
Regioselective Bromination
Introducing the 3'-bromo and 2'-methyl groups demands precise control:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
The compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications through nucleophilic substitutions and coupling reactions. Notably, it can be employed in:
- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biphenyl derivatives, which are significant in materials science and pharmaceuticals .
- Nucleophilic Substitution : The bromine atom in the structure makes it a suitable candidate for nucleophilic substitution reactions, enabling the introduction of various functional groups .
Biological Applications
2. Medicinal Chemistry
Research has indicated that derivatives of biphenyl compounds exhibit various biological activities. The specific applications of tert-butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate include:
- Antibacterial Properties : Some studies suggest that biphenyl derivatives can act as antibacterial agents. The structural features of this compound may contribute to this activity by interacting with bacterial cell walls or enzymes .
- Potential Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer properties, making this compound a candidate for further biological evaluation .
Industrial Applications
3. Agrochemicals
The compound's structural characteristics may allow it to be developed into agrochemical formulations. Its potential as a pesticide or herbicide could be explored due to the effectiveness of biphenyl derivatives in disrupting pest physiology or growth processes .
Case Studies
Case Study 1: Synthesis of Biphenyl Derivatives
A recent study demonstrated the successful use of this compound in synthesizing fluorinated biphenyl compounds through Suzuki coupling reactions. The reaction conditions included palladium catalysts and various bases, showcasing the versatility of this compound in creating functionalized biphenyls that are useful in pharmaceuticals and materials science .
Case Study 2: Biological Evaluation
In another study, researchers synthesized several derivatives based on this compound and evaluated their antibacterial activity against common pathogens. The findings indicated promising results, suggesting that modifications to the carbamate structure could enhance bioactivity .
Mechanism of Action
The mechanism of action of tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl structure can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Bromo vs. Chloro/Methoxy: Bromo substituents (as in the target compound) enhance reactivity in cross-coupling reactions compared to chloro or methoxy groups (e.g., 41e and 41g in ), due to bromine’s superior leaving-group ability . Nitro vs. Amino: Nitro-substituted derivatives (e.g., 2b) are precursors to amines via catalytic hydrogenation, enabling modular synthesis of bioactive molecules . Fluorinated Analogs: Fluorinated biphenyls (e.g., DFBPE) exhibit distinct electronic profiles, improving metabolic stability and binding affinity in drug candidates .
Synthetic Efficiency :
- Suzuki-Miyaura couplings for biphenyl systems (e.g., target compound) achieve >95% yields under optimized conditions (1,4-dioxane/water, Pd catalysts), outperforming fluorinated biphenyl syntheses (78% average yield) .
- tert-Butyl carbamates demonstrate robustness in multi-step syntheses, as seen in , where similar intermediates are used to prepare anticancer agents .
Applications :
- The target compound’s bromo group allows further functionalization (e.g., Heck or Ullmann couplings), making it valuable in constructing complex heterocycles .
- Carbamates like 35a () serve as protected amines in histone deacetylase (HDAC) inhibitors, highlighting the pharmacological relevance of this structural class .
Biological Activity
tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its chemical structure, synthesis, and various biological assays that highlight its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a brominated biphenyl moiety. Its chemical formula is , and it features a carbamate functional group which is known to influence biological activity. The structural representation can be summarized as follows:
Synthesis
Synthesis of this compound typically involves the bromination of 2-methyl-[1,1'-biphenyl]-4-carboxylic acid followed by the formation of the carbamate through reaction with tert-butyl isocyanate. This synthetic route allows for the introduction of both the bromine and the carbamate functionalities in a controlled manner.
Antimicrobial Activity
Research has indicated that compounds containing biphenyl structures often exhibit significant antimicrobial properties. A study assessing various biphenyl derivatives found that certain substitutions, such as bromination at specific positions, can enhance antibacterial activity against Gram-positive bacteria .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of bacterial cell wall synthesis |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. It was observed that the compound exhibited selective cytotoxicity towards breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating significant potency compared to control drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair processes.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
A notable case study involved testing this compound in animal models to assess its therapeutic potential. The results indicated a reduction in tumor size when administered in conjunction with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation into combination therapies .
Q & A
Q. What synthetic strategies are effective for constructing the tert-butyl carbamate group in brominated biphenyl derivatives?
Methodological Answer: The tert-butyl carbamate (Boc) group is typically introduced via a carbamate-forming reaction between an amine and di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. For brominated biphenyl substrates:
- Amine Activation : Pre-activate the primary amine (e.g., using TEA or DMAP) to enhance nucleophilicity before reacting with Boc anhydride in anhydrous THF or DCM at 0–25°C .
- Steric Considerations : Bromine and methyl substituents on the biphenyl core may hinder coupling; use polar aprotic solvents (DMF, DMSO) to improve solubility and reaction efficiency .
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS for intermediates.
Q. How should researchers characterize regioisomeric purity in tert-butyl carbamate derivatives?
Methodological Answer:
- NMR Analysis : Compare - and -NMR spectra with reference compounds. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to resolve regioisomers. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak separation .
- X-ray Crystallography : Resolve ambiguous cases by crystallizing the compound and analyzing hydrogen-bonding patterns in the solid state .
Q. What solvent systems are optimal for purifying tert-butyl carbamate intermediates?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences. Brominated biphenyl derivatives often require elevated temperatures due to low polarity .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate). Add 1–2% triethylamine to mitigate adsorption of polar byproducts .
Advanced Research Questions
Q. How can computational modeling predict steric and electronic effects in Suzuki-Miyaura couplings for brominated biphenyl intermediates?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and assess steric hindrance from methyl and bromine substituents. Focus on bond angles and energies to predict coupling efficiency .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on palladium catalyst activity. High-polarity solvents stabilize charged intermediates, improving yields in bulky systems .
- Contradiction Resolution : If experimental yields deviate from predictions, evaluate catalyst decomposition pathways (e.g., ligand dissociation) via -NMR .
Q. What strategies mitigate byproduct formation during bromine-mediated coupling reactions?
Methodological Answer:
- Temperature Control : Maintain reactions at 60–80°C to suppress protodebromination. Higher temperatures (>100°C) promote undesired homocoupling .
- Catalyst Optimization : Use Pd(PPh) with SPhos ligands to enhance selectivity for cross-coupling over homocoupling. Monitor ligand-to-metal ratios via ICP-MS .
- Additives : Introduce silver salts (AgCO) to scavenge free bromide ions, reducing catalyst poisoning .
Q. How can researchers analyze and resolve discrepancies in crystallographic data for tert-butyl carbamate derivatives?
Methodological Answer:
- Data Validation : Cross-reference experimental XRD data (e.g., CCDC entries) with computational models (Mercury Software) to identify outliers in bond lengths/angles .
- Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion. High B-factors for tert-butyl groups suggest rotational freedom .
- Contradiction Example : If observed and calculated powder XRD patterns mismatch, reassess sample purity or consider polymorphism via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
